molecular formula C13H15Cl2NO2 B1598418 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-33-0

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No. B1598418
CAS RN: 901920-33-0
M. Wt: 288.17 g/mol
InChI Key: FSBQPWPCVBGYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid” is a heterocyclic organic compound. It consists of a piperidine ring with a carboxylic acid moiety . The piperidine ring is attached to a 2,5-dichlorophenylmethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has also been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The molecular formula of this compound is C13H15Cl2NO2 . It has a molecular weight of 288.169700 g/mol . The structure includes a piperidine ring attached to a carboxylic acid moiety and a 2,5-dichlorophenylmethyl group .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and can be harmful if swallowed, inhaled, or in contact with skin . It’s important to handle such compounds with appropriate safety measures .

Future Directions

The development of new synthetic methods and the discovery of novel biological activities continue to make piperidine derivatives an area of active research . Future work could involve the synthesis of “1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid” and its derivatives, and the exploration of their potential applications in medicine and other fields.

properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-1-2-12(15)10(7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBQPWPCVBGYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403364
Record name 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

CAS RN

901920-33-0
Record name 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.